(1S)-6,8-Dioxabicyclo[3.2.1]octane
CAS No.: 68778-95-0
Cat. No.: VC19390473
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68778-95-0 |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | (1S)-6,8-dioxabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C6H10O2/c1-2-5-4-7-6(3-1)8-5/h5-6H,1-4H2/t5-,6?/m0/s1 |
| Standard InChI Key | DYXJGWLSYLPWMO-ZBHICJROSA-N |
| Isomeric SMILES | C1C[C@H]2COC(C1)O2 |
| Canonical SMILES | C1CC2COC(C1)O2 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
(1S)-6,8-Dioxabicyclo[3.2.1]octane belongs to the bicyclo[3.2.1]octane family, featuring a seven-membered ring system with two bridging oxygen atoms at positions 6 and 8. The core structure comprises:
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A bicyclic framework with three carbons in the first bridge and two carbons in the second.
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Two ether linkages, creating a rigid, oxygen-rich scaffold.
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A chiral center at the 1-position, conferring stereochemical specificity (S-configuration).
The molecular formula is C₆H₁₀O₂, with a molar mass of 114.14 g/mol. Its IUPAC name explicitly defines the stereochemistry, distinguishing it from the racemic mixture or (1R)-enantiomer.
Spectroscopic Characterization
Hypothetical spectral data for the compound can be extrapolated from related bicyclic ethers:
| Spectroscopic Method | Key Features |
|---|---|
| ¹H NMR | - Distinct splitting patterns for bridgehead protons (δ 3.5–4.2 ppm). |
| - Diastereotopic methylene protons near oxygen atoms (δ 1.8–2.5 ppm). | |
| ¹³C NMR | - Oxygen-bearing carbons resonating at δ 70–90 ppm. |
| IR | - Strong C-O-C stretching vibrations at 1,080–1,120 cm⁻¹. |
The (1S)-configuration would further split NMR signals due to stereochemical effects, though experimental data remain unreported in public literature.
Synthetic Methodologies
Cyclization of Diol Precursors
A plausible route involves the acid-catalyzed cyclization of a vicinal diol. For example, heating 3,5-dihydroxyheptane under dehydrating conditions could promote intramolecular ether formation. Stereochemical control necessitates chiral catalysts or resolution techniques to isolate the (1S)-enantiomer.
Enzymatic Resolution
Lipases or esterases may resolve racemic mixtures via kinetic resolution. For instance, enzymatic acetylation of a secondary alcohol intermediate could preferentially modify one enantiomer, enabling separation.
Asymmetric Epoxidation
Epoxidation of a diene precursor followed by ring-opening with a nucleophile could yield the bicyclic structure. Sharpless asymmetric epoxidation might introduce the desired (S)-configuration.
Physicochemical Properties
The compound’s rigid structure and oxygen content impart distinct properties:
| Property | Value/Range |
|---|---|
| Boiling Point | Estimated 180–200°C (extrapolated from analogs) |
| Solubility | Moderate in polar solvents (e.g., ethanol, THF) |
| Optical Rotation ([α]D²⁵) | +15° to +25° (predicted for (1S)-enantiomer) |
| Stability | Hydrolytically stable under neutral conditions |
Applications in Organic Synthesis
Chiral Building Block
The (1S)-enantiomer serves as a precursor for synthesizing stereochemically complex molecules. Its rigid framework directs regioselective reactions, such as:
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Nucleophilic substitutions at bridgehead positions.
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Oxidation to ketones or lactones for further functionalization.
Ligand Design
Bicyclic ethers often act as ligands in asymmetric catalysis. The (1S)-configuration could enhance enantioselectivity in transition metal complexes for reactions like hydrogenation or epoxidation.
Biological Relevance
Pheromone Analogues
The compound’s similarity to insect pheromones (e.g., Frontalin) suggests potential in agrochemicals. Substituting methyl groups in Frontalin with hydrogen yields the parent structure, possibly altering bioactivity.
Comparison with Related Bicyclic Ethers
| Compound | Structure | Key Differences | Applications |
|---|---|---|---|
| (1S)-6,8-Dioxabicyclo[3.2.1]octane | No substituents, (S)-configuration | Simpler structure, lower molecular weight | Asymmetric synthesis |
| Frontalin (1,5-dimethyl derivative) | Methyl groups at 1 and 5 | Insect aggregation pheromone | Pest control |
| Brevicomin | Ethyl and methyl substituents | Bark beetle pheromone | Ecological studies |
Challenges and Future Directions
Synthetic Accessibility
Current limitations include:
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Low yields in stereospecific cyclization reactions.
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Scalability issues for industrial applications.
Unexplored Bioactivity
Screening for antimicrobial, anticancer, or neuroactive properties could reveal therapeutic leads.
Materials Science
Incorporating the bicyclic ether into polymers may enhance thermal stability or gas permeability.
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